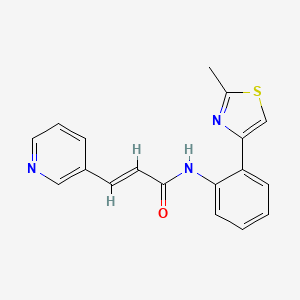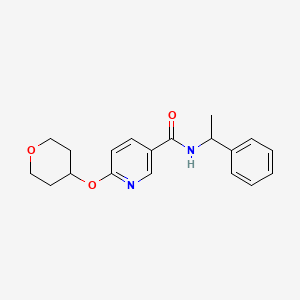
N-(1-phenylethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(1-phenylethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 and an important part of the coenzymes NAD and NADP, essential for energy metabolism in cells. While the specific compound is not directly mentioned in the provided papers, the research on nicotinamide derivatives is extensive due to their biological significance and potential therapeutic applications.
Synthesis Analysis
The synthesis of nicotinamide derivatives can involve various chemical reactions, as seen in the papers provided. For example, the synthesis of N-(thiophen-2-yl) nicotinamide derivatives involves splicing nicotinic acid with thiophene . Similarly, the synthesis of fluorescent analogs of nicotinamide adenine dinucleotide (NAD) involves the reaction of chloroacetaldehyde with the coenzyme . Although these methods do not directly describe the synthesis of N-(1-phenylethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, they provide insight into the types of reactions that could be employed for its synthesis, such as condensation, acylation, and substitution reactions.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is crucial for their biological activity. The papers discuss the characterization of these structures using analytical and spectral data , . Single-crystal diffraction and thermal studies are also used to characterize multicomponent crystals of nicotinamide . These techniques could be applied to determine the molecular structure of N-(1-phenylethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide and understand its potential interactions with biological molecules.
Chemical Reactions Analysis
Nicotinamide derivatives can undergo a variety of chemical reactions. For instance, the reaction of pyridine-2(1H)-thiones with α-haloketones yields nicotinamide derivatives that can further cyclize to form various heterocyclic compounds . The reactivity of these derivatives can be influenced by the presence of different functional groups, which can lead to the formation of diverse structures with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. For example, the presence of a fluorescent group in a nicotinamide analog can result in a compound with unique spectroscopic properties, such as a specific fluorescence emission maximum . The solubility, stability, and reactivity of these compounds can also be studied to understand their potential as pharmaceutical agents. The papers provided do not directly discuss the properties of N-(1-phenylethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, but they do provide a foundation for predicting its properties based on the behavior of similar nicotinamide derivatives.
Wissenschaftliche Forschungsanwendungen
Enzymatic Activity and Inhibition
N-(1-phenylethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, as part of the broader category of nicotinamide derivatives, plays a significant role in enzymatic inhibition and activity studies. For instance, nicotinamidase from Mycobacterium tuberculosis, which is crucial in the NAD+ salvage pathway, has been studied for its kinetics and inhibition. The identification of competitive inhibitors for this enzyme opens new avenues for therapeutic interventions against tuberculosis, highlighting the compound's potential in enzymatic activity modulation (Seiner, Hegde, & Blanchard, 2010).
Corrosion Inhibition
Research on nicotinamide derivatives has also extended into the field of corrosion inhibition. These compounds, including N-(1-phenylethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, demonstrate effectiveness in protecting mild steel in hydrochloric acid solutions. Their adsorption behavior and efficiency in suppressing corrosion through both anodic and cathodic processes reveal their potential as eco-friendly and effective corrosion inhibitors for industrial applications (Chakravarthy, Mohana, & Kumar, 2014).
Crystal Engineering and Thermodynamics
In the realm of crystal engineering and thermodynamics, nicotinamide and its derivatives serve as fundamental subjects to understand molecular interactions and properties. Studies focusing on the charge density distributions and computational analysis of nicotinamide crystals provide insights into the molecular structures and interactions that govern the formation of crystal lattices. Such research contributes to the development of new materials and the optimization of pharmaceutical formulations, showcasing the versatile applications of nicotinamide derivatives in material science (Jarzembska et al., 2014).
Metabolic Pathways and Cancer Research
Nicotinamide N-methyltransferase (NNMT), an enzyme overexpressed in various cancers, alters the methylation potential of cells by consuming methyl units from S-adenosyl methionine. Research into NNMT inhibitors, which could potentially regulate this pathway, illustrates the compound's importance in understanding cancer's metabolic underpinnings and developing targeted therapies (Ulanovskaya, Zuhl, & Cravatt, 2013).
Antimicrobial and Antifungal Applications
Nicotinamide derivatives have been evaluated for their antimicrobial and antifungal activities, highlighting their potential as novel therapeutic agents. The design and synthesis of new compounds with enhanced activity against various pathogens underscore the ongoing research efforts to leverage nicotinamide's pharmacological properties for developing new treatments (Othman, 2013).
Eigenschaften
IUPAC Name |
6-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-14(15-5-3-2-4-6-15)21-19(22)16-7-8-18(20-13-16)24-17-9-11-23-12-10-17/h2-8,13-14,17H,9-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJKXWHNEMCJPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CN=C(C=C2)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2507563.png)
![N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide](/img/structure/B2507564.png)
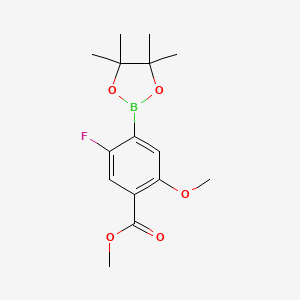
![6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2507568.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2507569.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/no-structure.png)
![4,5-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2507573.png)
![methyl N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate](/img/structure/B2507574.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2507575.png)
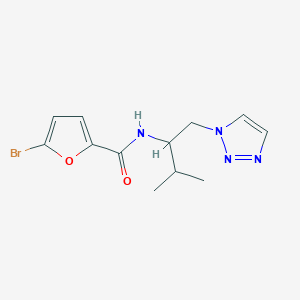
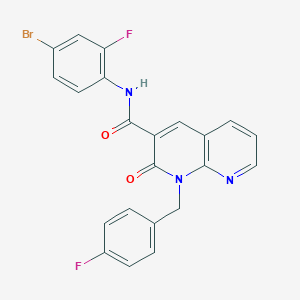
![1-(Chloromethyl)-3-(2,4-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2507579.png)
